molecular formula C19H15F3N2O2 B14180841 4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline CAS No. 908592-72-3

4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline

Cat. No.: B14180841
CAS No.: 908592-72-3
M. Wt: 360.3 g/mol
InChI Key: DIKUQJOZKVUABH-UHFFFAOYSA-N
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Description

4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C19H15F3N2O. It is known for its unique structure, which includes both aminophenoxy and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the reaction of 4-nitrophenol with 4-fluoronitrobenzene to form 4-(4-nitrophenoxy)nitrobenzene. This intermediate is then reduced to 4-(4-aminophenoxy)aniline, which is further reacted with 3-(trifluoromethyl)aniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups results in nitro derivatives, while reduction of nitro groups yields amino derivatives .

Scientific Research Applications

4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminophenoxy)-3-(trifluoromethyl)aniline: Similar structure but lacks the additional phenoxy group.

    4-(4-Aminophenoxy)phenol: Similar structure but lacks the trifluoromethyl group.

    4-(4-Nitrophenoxy)phenol: Similar structure but contains a nitro group instead of an amino group.

Uniqueness

4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline is unique due to the combination of aminophenoxy and trifluoromethyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

908592-72-3

Molecular Formula

C19H15F3N2O2

Molecular Weight

360.3 g/mol

IUPAC Name

4-[4-(4-aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline

InChI

InChI=1S/C19H15F3N2O2/c20-19(21,22)17-11-13(24)3-10-18(17)26-16-8-6-15(7-9-16)25-14-4-1-12(23)2-5-14/h1-11H,23-24H2

InChI Key

DIKUQJOZKVUABH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F

Origin of Product

United States

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